molecular formula C10H8F2O2 B3434067 (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid CAS No. 74457-55-9

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B3434067
CAS No.: 74457-55-9
M. Wt: 198.17 g/mol
InChI Key: ZJTJSILEHUGFMC-SFYZADRCSA-N
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Description

(1S,3S)-2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a phenyl group at the 3-position and two fluorine atoms at the 2-position of the cyclopropane ring. Its molecular formula is C₁₀H₈F₂O₂, with a molecular weight of 287.79 g/mol and a purity of 95% (CAS: EN300-383863) .

Properties

IUPAC Name

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJSILEHUGFMC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462267
Record name Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646995-45-1, 74457-55-9
Record name Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions. The difluorocarbene can be generated in situ from reagents such as difluoromethyl phenyl sulfone and a strong base. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of esters, amides, or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. The fluorine atoms can enhance the compound’s stability and reactivity by influencing the electronic properties of the cyclopropane ring.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between the target compound and related cyclopropane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Source Evidence
(1S,3S)-2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid (Target) 2,2-difluoro, 3-phenyl C₁₀H₈F₂O₂ 287.79 EN300-383863 High lipophilicity; pharmaceutical intermediate
(1S,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid 3-hydroxymethyl, 2,2-dimethyl C₇H₁₂O₃ 144.17 82442-71-5 Lower MW; potential solubility advantages
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid 1-amino, 2-trifluoromethyl C₅H₆F₃NO₂ ~195 - Amino group enhances bioactivity (e.g., peptide synthesis)
(1S,2R)-1-(1,3-dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid 3-fluorophenyl, dioxoisoindolinyl C₁₈H₁₃FNO₄ - - Fluorine on phenyl ring; synthetic precursor
(1S,3S)-3-[(1E)-2-carboxyprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid 2,2-dimethyl, carboxypropenyl C₁₀H₁₄O₄ 198.22 33383-55-0 Conjugated double bond; dual carboxylic acid groups

Key Research Findings

Fluorine Substitution Effects
  • The difluoro substitution on the cyclopropane ring in the target compound enhances metabolic stability compared to non-fluorinated analogs, as fluorine reduces susceptibility to enzymatic oxidation .
Steric and Electronic Contributions
  • The trifluoromethyl group in introduces strong electron-withdrawing effects, which could increase acidity (pKa) of the carboxylic acid group compared to the target’s difluoro substitution .
Functional Group Diversity
  • The carboxypropenyl side chain in adds a second carboxylic acid group, enabling chelation or salt formation, which is absent in the target compound .
  • The dioxoisoindolinyl moiety in expands the compound’s utility as a synthetic precursor for heterocyclic systems .

Physicochemical and Application Comparisons

Property/Application Target Compound Closest Analogs
Lipophilicity (LogP) High (due to phenyl group) Lower in hydroxymethyl analog (polar group)
Metabolic Stability Enhanced (C-F bonds resist oxidation) Reduced in non-fluorinated analogs
Synthetic Utility Intermediate for fluorinated APIs Amino-trifluoromethyl analog for peptide design
Availability Discontinued () Hydroxymethyl analog temporarily out of stock

Biological Activity

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10_{10}H8_8F2_2O2_2 and a molecular weight of 198.17 g/mol. This compound features a cyclopropane ring substituted with two fluorine atoms and a phenyl group, contributing to its distinct chemical properties and biological activities. It is known to exist as a yellow solid with a density of approximately 1.5 g/cm³.

Structure and Properties

  • Molecular Formula : C10_{10}H8_8F2_2O2_2
  • Molecular Weight : 198.17 g/mol
  • Density : ~1.5 g/cm³
  • Functional Groups : Cyclopropane ring, carboxylic acid group, difluoromethyl group

Biological Activity

The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological targets. The compound has shown potential in several areas of medicinal chemistry and biochemistry.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Modulation : The cyclopropane ring and difluoro groups can interact with specific enzymes, influencing their activity and altering metabolic pathways.
  • Receptor Interaction : It may engage with various receptors, potentially leading to therapeutic effects in diseases where modulation of these targets is beneficial.

Research Findings

Recent studies have highlighted the following biological activities:

  • Anticancer Potential : Preliminary research indicates that this compound may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Some investigations suggest that this compound exhibits antimicrobial properties against specific bacterial strains, although further studies are needed to elucidate its efficacy and mechanism.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Case Study 1: Anticancer Activity

In a study examining the effects of various cyclopropane derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of fluorinated compounds included this compound. Results indicated that it inhibited the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Cyclopropanecarboxylic acidCyclopropane ringModerate enzyme inhibition
2,2-Difluorocyclopropanecarboxylic acidDifluoro substitutionAntimicrobial activity
This compoundUnique difluorophenyl structureSignificant anticancer and antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Reactant of Route 2
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid

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